(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h1-11,16H,12-15H2/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUDKYDFBOZUGA-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)/C=C\C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Triazoles
, especially 1,2,4-triazoles, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors.
Biological Activity
The compound (Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound is characterized by a triazole-pyrimidine framework linked to a piperazine moiety and an enone functional group. The synthesis typically involves multi-step reactions including cycloaddition and condensation techniques that yield high purity and yield rates. For instance, microwave-assisted synthesis has been shown to enhance the efficiency of producing similar triazole derivatives with significant biological activities .
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds with similar structural motifs. The triazole derivatives are known to exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives containing the 1,2,3-triazole core have shown promising results in inhibiting the proliferation of human colon carcinoma (Caco-2), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7) cells . The mechanism often involves the induction of apoptosis through pathways involving caspases and modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Caco-2 | 10 | Apoptosis induction via caspase activation |
| Compound B | HeLa | 15 | Inhibition of cell cycle progression |
| Compound C | MCF-7 | 12 | Modulation of Bcl-2/Bax ratio |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have been reported to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-fluorophenyl group enhances lipophilicity, which may improve membrane penetration and efficacy against pathogens such as E. coli and S. aureus .
Table 2: Antimicrobial Efficacy
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds with similar structures have demonstrated other biological activities:
- Antiviral Activity : Certain triazole derivatives exhibit inhibitory effects on HIV replication in vitro .
- Anti-inflammatory Effects : Some studies indicate that related compounds can reduce inflammatory markers in cell models .
Case Studies
- Case Study on Anticancer Properties : A recent study evaluated a series of triazole-based compounds for their cytotoxic effects on MDA-MB-231 breast cancer cells. The results indicated that specific modifications to the triazole ring significantly enhanced anticancer activity compared to standard chemotherapeutics like Erlotinib .
- Antimicrobial Screening : A comparative analysis was conducted on various triazole derivatives against common bacterial strains. The study found that modifications in substituents led to varying degrees of antibacterial activity, highlighting the importance of chemical structure in determining efficacy .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate key structural motifs such as triazoles and pyrimidines. The presence of the 4-fluorophenyl group enhances its biological activity by potentially improving lipophilicity and receptor binding affinity.
Key Steps in Synthesis:
- Formation of Triazole Ring : The triazole moiety is synthesized through cycloaddition reactions involving azides and alkynes.
- Piperazine Incorporation : The piperazine ring is introduced to enhance the compound's interaction with biological targets.
- Enone Functionalization : The phenylpropene structure contributes to the overall reactivity and stability of the compound.
Recent studies have demonstrated that this compound exhibits significant biological activities, particularly in the realm of anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Cell Lines Tested : Various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) have been used to evaluate efficacy.
Antiviral Properties
The triazole derivatives have shown promise as antiviral agents by disrupting viral replication mechanisms. This is particularly relevant for:
- Influenza Virus : Compounds targeting the RNA-dependent RNA polymerase (RdRP) have been explored for their ability to inhibit viral replication .
Case Study 1: Anticancer Efficacy
A study involving the administration of (Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one on MCF7 cells showed a dose-dependent decrease in cell viability. The compound was found to induce G0/G1 phase arrest and apoptosis through caspase activation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Antiviral Activity
In vitro studies demonstrated that this compound effectively inhibits the replication of influenza A virus by interfering with the PA-PB1 interaction critical for viral RNA synthesis. Molecular docking studies suggested favorable binding interactions within the viral polymerase complex.
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolopyrimidine core in this compound?
Methodological Answer:
The triazolopyrimidine scaffold can be synthesized via cyclocondensation reactions. A validated approach involves reacting 4-amino-5-(4-fluorophenyl)-1,2,3-triazole with a β-ketoester derivative under acidic conditions (e.g., acetic acid/HCl) to form the pyrimidine ring. For regioselective control, optimize stoichiometry and temperature (80–100°C) to favor the [1,2,3]triazolo[4,5-d]pyrimidine isomer . Post-synthesis, confirm regiochemistry using - HMBC NMR to detect N-1/N-2 coupling patterns .
Basic: How can researchers validate the Z-configuration of the propenone moiety?
Methodological Answer:
The Z-configuration is confirmed via NOESY NMR. Irradiation of the α,β-unsaturated ketone protons should show cross-peaks between the enone proton (δ ~6.5–7.0 ppm) and the adjacent phenyl group, indicating spatial proximity. Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311++G**) to resolve ambiguities . X-ray crystallography remains the gold standard for absolute stereochemical assignment .
Advanced: How to resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
Contradictions often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration) or metabolic instability. To address this:
- Perform LC-MS/MS stability assays in simulated biological fluids (pH 7.4, 37°C) to identify degradation products .
- Use PAMPA-BBB assays to evaluate passive permeability. If low, consider structural modifications (e.g., logP reduction via polar substituents) .
- Apply PBPK modeling to predict tissue distribution and adjust dosing regimens .
Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies on the piperazine linker?
Methodological Answer:
Use a DoE (Design of Experiments) framework to systematically vary substituents on the piperazine ring. Key steps:
- Factor Selection : Vary substituent bulk (e.g., methyl, tert-butyl), polarity (e.g., hydroxyl, carboxyl), and position (para/meta).
- Response Variables : Measure binding affinity (e.g., SPR or ITC) and solubility (HPLC-UV).
- Statistical Analysis : Apply multivariate regression (e.g., PLS) to identify critical physicochemical parameters (e.g., clogP, PSA) .
Include molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted target interactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity?
Methodological Answer:
- HPLC-DAD/ELSD : Use a C18 column (ACN/water gradient) to detect impurities >0.1%.
- HRMS : Confirm molecular ion ([M+H]) with <5 ppm mass error.
- NMR : Identify residual fluorine-containing byproducts (e.g., unreacted 4-fluorophenyl intermediates) .
Cross-validate with elemental analysis (C, H, N ±0.4%) .
Advanced: How to optimize reaction yield in the final coupling step (piperazine to propenone)?
Methodological Answer:
The coupling of the piperazine and propenone moieties often suffers from steric hindrance. Optimization strategies:
- Microwave-Assisted Synthesis : Run at 120°C for 15–20 min with DIPEA as a base to enhance nucleophilic substitution kinetics .
- Catalytic Systems : Screen Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)/Xantphos) for C–N bond formation .
Monitor progress via in-situ FTIR to track carbonyl (C=O) peak reduction (1680 → 1640 cm) .
Advanced: What computational methods predict off-target interactions for this triazolopyrimidine derivative?
Methodological Answer:
- PharmaDB Screening : Use Schrödinger’s PANTHER to assess kinase selectivity (e.g., EGFR, CDK2).
- MD Simulations : Run 100-ns trajectories (AMBER) to evaluate binding mode stability at the target vs. homologous proteins .
- AdmetSAR : Predict cytochrome P450 inhibition (e.g., CYP3A4) to flag metabolic liabilities .
Basic: How to assess aqueous solubility for in vitro assays?
Methodological Answer:
- Shake-Flask Method : Saturate PBS (pH 7.4) with the compound, agitate for 24 h, and quantify supernatant via UV-Vis (λmax ~260 nm).
- Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to measure melting point depression in aqueous buffers .
For low solubility (<10 µM), employ solubilizing agents (e.g., 0.1% Tween-80) in cell-based assays .
Advanced: What strategies mitigate photodegradation of the α,β-unsaturated ketone group?
Methodological Answer:
The propenone moiety is prone to UV-induced [2+2] cycloaddition. Mitigation approaches:
- Light-Protective Formulations : Use amber vials and exclude UV light during storage.
- Structural Stabilization : Introduce electron-withdrawing groups (e.g., nitro) to reduce enone reactivity .
- Accelerated Stability Testing : Expose to ICH Q1B conditions (1.2 million lux-hours) and monitor degradation via UPLC-MS .
Basic: What in vitro models are suitable for preliminary neuroactivity screening?
Methodological Answer:
- SH-SY5Y Neuronal Cells : Assess cytotoxicity (MTT assay) and neurite outgrowth (βIII-tubulin staining).
- Patch-Clamp Electrophysiology : Evaluate ion channel modulation (e.g., Kv7.2) .
- Microglial BV2 Cells : Test anti-inflammatory activity (TNF-α/IL-6 ELISA) to rule out neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
